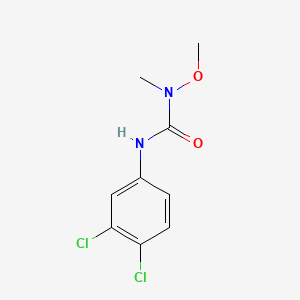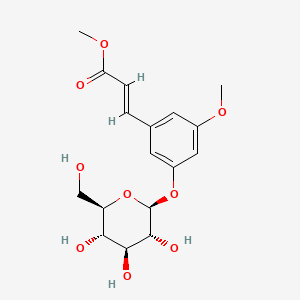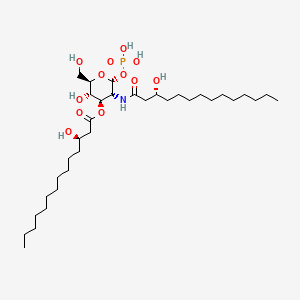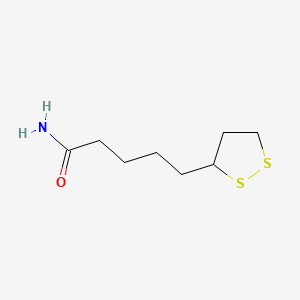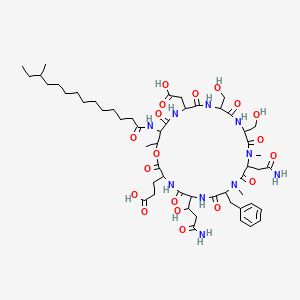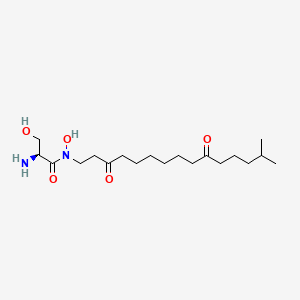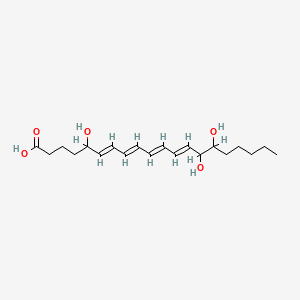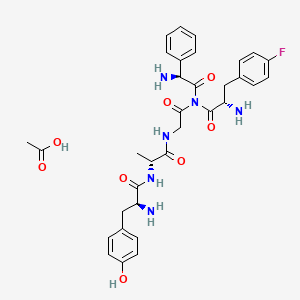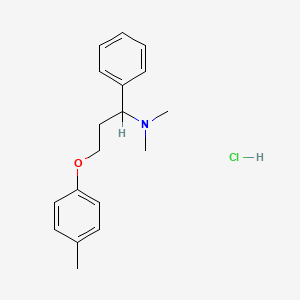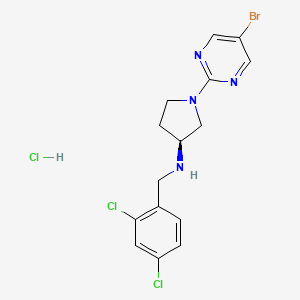
LY 2389575 hydrochloride
Overview
Description
LY 2389575 hydrochloride is a selective negative allosteric modulator of mGlu3 receptors . It exhibits more than 65-fold selectivity for mGlu3 over other mGlu receptors . It has been found to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .
Molecular Structure Analysis
The chemical name of this compound is (3S)-N-(2,4-Dichlorobenzyl)-1-(5-bromopyrimidin-2-yl)pyrrolidinyl-3-amine hydrochloride . Its molecular weight is 438.58 and its molecular formula is C15H15BrCl2N4.HCl .
Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a solubility of less than 8.77mg/ml in DMSO . It should be stored in a desiccated state at room temperature .
Scientific Research Applications
LY 2389575 hydrochloride has been studied extensively in both in vitro and in vivo experiments. In vitro experiments have been used to study the inhibition of enzymes and other proteins, while in vivo experiments have been used to study the effects of the compound on various biological systems.
In Vivo
In vivo experiments have been used to study the effects of LY 2389575 hydrochloride on various biological systems. Studies have shown that the compound can reduce inflammation and improve cognitive function in mice. Additionally, it has been shown to reduce the toxicity of certain drugs, such as the antiepileptic drug phenytoin.
In Vitro
In vitro experiments have been used to study the inhibition of enzymes and other proteins by LY 2389575 hydrochloride. Studies have shown that the compound can inhibit the activity of enzymes such as cyclooxygenase and 5-lipoxygenase. Additionally, it has been found to inhibit the activity of certain receptors, such as the 5-HT2A receptor.
Mechanism of Action
Target of Action
LY 2389575 hydrochloride is a selective and noncompetitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) . The mGlu3 receptor is part of the GPCR family C, which is characterized by a large extracellular amino-terminal domain for binding agonists .
Mode of Action
This binding changes the receptor’s conformation, reducing its response to glutamate . It exhibits an IC50 value of 190 nM, indicating its potent inhibitory effect on mGlu3 .
Biochemical Pathways
The mGlu3 receptor is involved in several biochemical pathways, particularly those related to neuroprotection and neuroinflammation. This compound, as a negative allosteric modulator of mGlu3, can influence these pathways. For instance, it has been shown to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
This compound has been shown to induce an increase in Mrc1 levels in microglial cells . It also independently amplifies Amyloid beta (Aβ) toxicity, which could be used in the study of Alzheimer’s disease .
Biological Activity
Studies have shown that LY 2389575 hydrochloride has a variety of biological activities. In addition to its anti-inflammatory effects, it has been found to have neuroprotective, anticonvulsant, and antinociceptive effects. Additionally, it has been found to have anti-tumor effects in some studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, studies have shown that the compound can interact with certain enzymes and receptors in a manner that is dependent on the concentration of the compound. Additionally, the compound has been found to interact with certain proteins, such as cyclooxygenase and 5-lipoxygenase, which may explain its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
LY 2389575 hydrochloride has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound, which means that it is easy to obtain and can be used in a variety of experiments. Additionally, it is a potent inhibitor of enzymes and other proteins, which makes it useful for studying the inhibition of these proteins. However, the compound also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is relatively expensive, which can limit its use in certain experiments.
Future Directions
The potential future directions for research on LY 2389575 hydrochloride are numerous. Further research could be conducted to explore the compound’s potential therapeutic applications, such as its ability to reduce inflammation and improve cognitive function. Additionally, further research could be conducted to explore the compound’s potential as an inhibitor of enzymes and other proteins. Additionally, further research could be conducted to explore the compound’s potential as a drug delivery system. Finally, further research could be conducted to explore the compound’s potential as a tool for studying the regulation of gene expression.
Safety and Hazards
properties
IUPAC Name |
(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrCl2N4.ClH/c16-11-7-20-15(21-8-11)22-4-3-13(9-22)19-6-10-1-2-12(17)5-14(10)18;/h1-2,5,7-8,13,19H,3-4,6,9H2;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBLLOEUZMCQY-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrCl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





